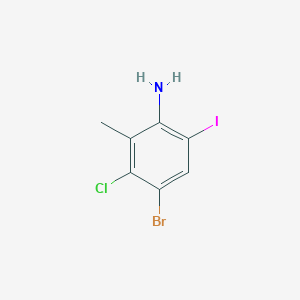

4-溴-3-氯-6-碘-2-甲基苯胺

描述

4-Bromo-3-chloro-6-iodo-2-methylaniline is a chemical compound with the molecular formula C6H4BrClIN . It falls within the class of anilines, which are aromatic compounds containing an amino group (NH2) attached to a benzene ring. The compound exhibits a crystalline appearance and may appear white to cream or purple in color .

Physical and Chemical Properties Analysis

科学研究应用

电化学氧化

一项研究探索了卤代苯胺的电化学氧化,包括与 4-溴-3-氯-6-碘-2-甲基苯胺在结构上相关的化合物,溶剂为乙腈。研究发现,溴代和碘代苯胺的氧化过程导致溴代 4-氨基联苯胺和溴代苯胺的氧化形式生成,表明通过电化学手段合成复杂有机化合物的一种潜在途径 (Kádár 等,2001)。

超分子等效性

另一项研究重点关注卤代化合物形成的超分子结构,突出碘代、溴代、氯代和乙炔基衍生物在某些 4-苯氧基苯胺中的同构本质。这项研究对条件同构性的见解可以为具有特定结晶性质的材料和化合物的设计提供信息 (Dey 和 Desiraju,2004)。

植物中的甲基卤化物产生

对拟南芥中甲基卤化物产生的遗传控制的研究表明,负责此过程的酶可以催化氯化物、溴化物和碘化物的甲基化以产生甲基卤化物。这一发现不仅阐明了天然甲基卤化物来源,还表明了卤素循环和有机合成中潜在的生物技术应用 (Rhew 等,2003)。

千克级合成

一项研究详细介绍了联苯羧酸衍生物的千克级合成,采用包括与 4-溴-3-甲基苯胺反应的过程。这项研究证明了该化合物在大规模有机合成中的实用性,特别是通过在制药生产中至关重要的铃木偶联反应 (Ennis 等,1999)。

取代苯胺的晶体结构

卤代苯胺之间的晶体结构的比较研究强调了由不同的卤素取代基赋予的独特性质,包括溴代、氯代和碘代基团。此类研究可以指导设计具有定制电子和结构性质的新材料 (Dey 等,2003)。

作用机制

Target of Action

The primary targets of halogenated anilines, like 4-Bromo-3-chloro-6-iodo-2-methylaniline, are often enzymes or receptors in the body. They can bind to these targets and modulate their activity, leading to changes in cellular function .

Mode of Action

Halogenated anilines can participate in various chemical reactions. For example, they can undergo nucleophilic substitution reactions, where an electron-rich nucleophile attacks an electron-poor carbon .

Biochemical Pathways

The exact biochemical pathways affected by 4-Bromo-3-chloro-6-iodo-2-methylaniline would depend on its specific targets. Halogenated anilines can potentially affect a wide range of biochemical pathways due to their reactivity .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-Bromo-3-chloro-6-iodo-2-methylaniline would depend on factors like its chemical structure, the route of administration, and the individual’s metabolic enzymes. Generally, halogenated anilines can be absorbed well in the body, distributed to various tissues, metabolized by liver enzymes, and excreted in urine .

Result of Action

The molecular and cellular effects of 4-Bromo-3-chloro-6-iodo-2-methylaniline would depend on its specific targets and mode of action. It could potentially lead to changes in enzyme activity, cellular signaling, gene expression, and more .

Action Environment

Environmental factors like temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of 4-Bromo-3-chloro-6-iodo-2-methylaniline. For example, extreme pH values could affect its ionization state and thus its reactivity .

属性

IUPAC Name |

4-bromo-3-chloro-6-iodo-2-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrClIN/c1-3-6(9)4(8)2-5(10)7(3)11/h2H,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAQLFMRWDIWJBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC(=C1N)I)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClIN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

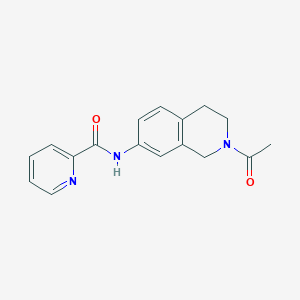

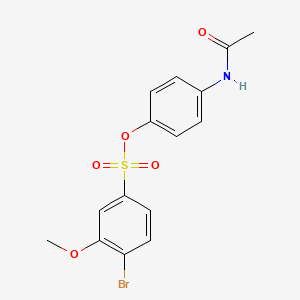

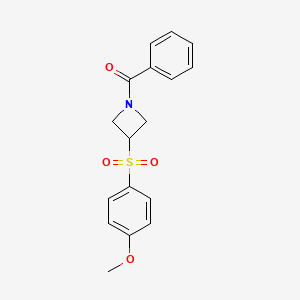

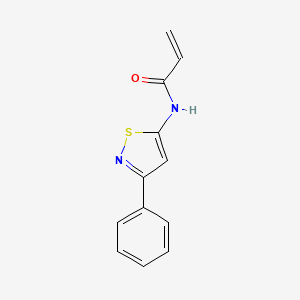

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide](/img/structure/B2700538.png)

![N-(5-acetamido-2-methoxyphenyl)-3-benzyl-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2700544.png)

![1-Methyl-3-(1-(prop-2-yn-1-yl)piperidin-4-yl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2700546.png)

![2-(4,4-Dioxido-4-thia-5-azaspiro[2.5]octan-5-yl)acetic acid](/img/structure/B2700547.png)

![7-Fluoro-2-methyl-3-[[1-(4-methylpyrimidin-2-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2700558.png)